molecular formula C11H8Cl2N6 B1436529 N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine CAS No. 338403-46-6

N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine

Cat. No. B1436529
M. Wt: 295.12 g/mol
InChI Key: IIKOARVVMAQAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine” is a chemical compound with the molecular formula C11H8Cl2N6 . It has a molecular weight of 295.13 . This compound is a type of pyrazolopyrimidine .


Molecular Structure Analysis

The InChI code for this compound is “1S/C11H8Cl2N6/c12-6-1-2-9 (8 (13)3-6)18-19-5-15-11-7 (10 (19)14)4-16-17-11/h1-5,18H,14H2” and the SMILES code is "C1=CC(=C(C=C1Cl)Cl)NN2C=NC3=NN=CC3=C2N" .

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including derivatives like N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine, exhibit affinity for A1 adenosine receptors. This class of compounds has shown potential in enhancing overall activity when substituted appropriately at N1 and N5 positions (Harden, Quinn, & Scammells, 1991).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Research demonstrates the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using methods like microwave irradiation and reactions with various reagents. These derivatives have been explored for their high yields and potential biological activities (Al‐Zaydi, 2009).

Antitumor Properties

Certain pyrazolo[3,4-D]pyrimidine derivatives, including those with a 3,4-dichlorophenyl moiety at N5, have been investigated for their antitumor properties. These compounds have shown significant activity against specific cancer cell lines, indicating their potential in cancer treatment (Witkiewicz, Machoń, Mordarski, & Wieczorek, 1987).

Microwave-Assisted Synthesis

Microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from precursors like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions has been documented. This method is significant for the streamlined synthesis of pyrazolo[3,4-d]pyrimidines (Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2008).

In Vitro Antimicrobial Activity

Research on novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, and related derivatives has shown promising antimicrobial activity. These compounds have been effective against various microorganisms, suggesting their potential in antimicrobial therapies (Abdel Reheim & Baker, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N6/c12-6-1-2-9(8(13)3-6)18-19-5-15-11-7(10(19)14)4-16-17-11/h1-5,14,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKOARVVMAQAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NN2C=NC3=C(C2=N)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine
Reactant of Route 2
N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine
Reactant of Route 3
N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine
Reactant of Route 4
Reactant of Route 4
N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine
Reactant of Route 5
N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine
Reactant of Route 6
N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.